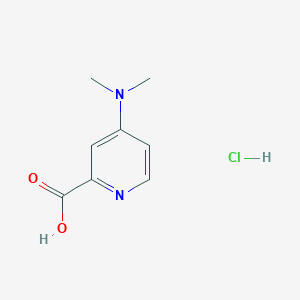

4-(Dimethylamino)picolinic acid hydrochloride

Vue d'ensemble

Description

4-(Dimethylamino)picolinic acid hydrochloride is a chemical compound derived from picolinic acid, which is an important biomolecule found in the human body. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Mécanisme D'action

Target of Action

The primary target of 4-(Dimethylamino)picolinic acid hydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

this compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-infective and immunomodulatory properties .

Biochemical Pathways

this compound is a metabolite of tryptophan . It plays a key role in zinc transport, which is essential for the functioning of ZFPs . Disruption of zinc binding in ZFPs can affect various biochemical pathways, particularly those involved in viral replication and packaging .

Result of Action

The binding of this compound to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This can lead to the inhibition of viral replication and packaging, contributing to its anti-viral properties . It can also affect normal cell homeostatic functions .

Analyse Biochimique

Biochemical Properties

4-(Dimethylamino)picolinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophilic catalysts and specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . These interactions are crucial for studying different biological processes and understanding the compound’s role in biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function . These effects make it a valuable tool for studying cellular processes and developing potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with nucleophilic catalysts and electrophiles plays a crucial role in its mechanism of action . These interactions can lead to enzyme inhibition or activation, which in turn affects gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that temperature can significantly impact the protonation degree of this compound derivatives, which in turn affects its biochemical properties and interactions . Understanding these temporal effects is crucial for accurately studying the compound’s behavior in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, while higher dosages could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity at high doses is essential for developing safe and effective therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, picolinic acid, a related compound, is a metabolite of the tryptophan catabolism pathway and has been shown to influence the production of reactive nitrogen intermediates in macrophages . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and developing targeted therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and developing effective therapeutic strategies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)picolinic acid hydrochloride typically involves the reaction of 4-chloropicolinic acid with dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)picolinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form corresponding reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4-(Dimethylamino)picolinic acid hydrochloride is derived from picolinic acid and exhibits unique chemical properties that make it suitable for various applications. Its primary mechanism involves binding to zinc finger proteins (ZFPs), disrupting their structure and function, which has implications in gene regulation and cellular processes.

Biochemical Properties

- Interaction with Biomolecules : The compound interacts with enzymes and proteins, influencing biochemical pathways.

- Cellular Effects : It modulates cell signaling pathways, affecting gene expression and cellular metabolism.

Catalysis in Organic Chemistry

This compound acts as a catalyst in several organic reactions, such as:

- Acylation : Facilitating the introduction of acyl groups into organic molecules.

- Esterification : Promoting the formation of esters from acids and alcohols.

These catalytic properties enhance reaction efficiency and selectivity in synthetic processes.

Biological Research

In biological studies, this compound is investigated for its role in:

- Gene Regulation : Its ability to inhibit ZFP function can affect gene expression profiles.

- Cellular Metabolism : By modulating metabolic pathways, it can influence cellular growth and differentiation.

Case studies have shown its potential in cancer research, where it may alter tumor cell behavior through these mechanisms.

Pharmaceutical Development

The compound's interaction with biological systems makes it a candidate for therapeutic applications. Research is ongoing into its potential as:

- Anticancer Agent : By targeting specific pathways involved in tumor growth.

- Neurological Disorders : Investigations into its effects on neurotransmitter systems are underway.

Table 1 summarizes the therapeutic potentials based on recent findings:

Industrial Applications

In industrial contexts, this compound is utilized in the synthesis of various chemicals. Its unique properties allow it to serve as an intermediate in the production of:

- Herbicides : Derivatives are being explored for their effectiveness against a broad spectrum of weeds while maintaining safety for beneficial plants .

- Coordination Chemistry : Used in the development of molecular devices and catalysts .

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly increased the yield of esters in esterification reactions compared to traditional catalysts. The reaction conditions were optimized to achieve a yield increase of up to 50% under specific temperature and solvent conditions .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit proliferation in breast cancer cell lines by disrupting ZFP-mediated transcriptional regulation. This study provides preliminary evidence supporting its potential as an anticancer therapeutic agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Dimethylaminopyridine: Similar in structure and function, used as a catalyst in organic synthesis.

Picolinic Acid: A precursor to 4-(Dimethylamino)picolinic acid hydrochloride, with different chemical properties and applications.

Uniqueness

This compound is unique due to its enhanced nucleophilicity and catalytic efficiency compared to similar compounds. Its specific structure allows it to participate in a wider range of chemical reactions, making it a versatile tool in scientific research .

Activité Biologique

4-(Dimethylamino)picolinic acid hydrochloride, a derivative of picolinic acid, has garnered attention for its significant biological activities and potential applications across various scientific fields. This article delves into its biochemical properties, mechanisms of action, and research findings, supported by relevant data and case studies.

Overview

This compound (CAS No. 1176419-71-8) is recognized for its role in biochemical reactions, particularly its interaction with zinc finger proteins (ZFPs). This compound is synthesized from 4-chloropicolinic acid and dimethylamine under controlled conditions, yielding a substance that exhibits diverse biological functions.

Target Proteins

The primary target of this compound is zinc finger proteins (ZFPs), which are crucial for various cellular processes including gene regulation. The compound binds to ZFPs, altering their structure and disrupting zinc binding, thereby inhibiting their function.

Biochemical Pathways

As a metabolite of tryptophan, this compound influences several biochemical pathways. Its interactions with nucleophilic catalysts and electrophiles facilitate reversible reactions that are pivotal in cellular metabolism and signaling pathways.

Cellular Effects

The compound affects various cell types by modulating:

- Cell Signaling : Alters pathways that govern cellular responses.

- Gene Expression : Influences the transcription of genes involved in metabolic processes.

- Cellular Metabolism : Modifies metabolic pathways leading to altered cell function.

Transport and Distribution

The transport of this compound within cells involves specific transporters and binding proteins that affect its localization. Its subcellular localization is determined by targeting signals and post-translational modifications, which are critical for its biological activity.

Scientific Research

The compound has been utilized in various fields:

- Chemistry : Acts as a catalyst in organic reactions such as acylation and esterification.

- Biology : Investigated for its role in biological processes through its interaction with biomolecules.

- Medicine : Explored for potential therapeutic applications due to its effects on biological pathways.

Study on Zinc Finger Proteins

A study demonstrated that this compound effectively inhibited ZFP function in vitro, leading to altered gene expression profiles in treated cells. This inhibition was linked to changes in metabolic pathways associated with cancer cell proliferation.

Impact on Cellular Metabolism

In another research effort, the compound was shown to modulate glucose metabolism in pancreatic cells, suggesting potential implications for diabetes treatment. The study highlighted significant changes in insulin signaling pathways upon treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Inhibition of ZFPs | Disruption of zinc binding leading to altered gene expression | |

| Modulation of Cell Signaling | Changes in signaling pathways affecting cellular responses | |

| Influence on Metabolic Pathways | Altered glucose metabolism in pancreatic cells |

Propriétés

IUPAC Name |

4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWTYZKJIOVCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.